molecular formula C31H50O7 B1160472 Makisterone A 20,22-monoacetonide CAS No. 245323-24-4

Makisterone A 20,22-monoacetonide

Cat. No.: B1160472
CAS No.: 245323-24-4
M. Wt: 534.7 g/mol
InChI Key:
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Description

Makisterone A 20,22-monoacetonide is a natural product derived from ecdysteroids, which are steroid hormones found in arthropods and some plants. This compound is primarily used in scientific research related to life sciences . It has a molecular formula of C31H50O7 and a molecular weight of 534.72 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Makisterone A 20,22-monoacetonide can be synthesized through the acetonide protection of the hydroxyl groups at positions 20 and 22 of Makisterone A. The reaction typically involves the use of acetone and an acid catalyst under controlled conditions to form the acetonide .

Industrial Production Methods

the general approach involves the extraction of Makisterone A from natural sources, followed by chemical modification to introduce the acetonide group .

Chemical Reactions Analysis

Types of Reactions

Makisterone A 20,22-monoacetonide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

Makisterone A 20,22-monoacetonide exerts its effects by interacting with ecdysteroid receptors in insects. These receptors are involved in regulating molting and development processes. The compound binds to these receptors, triggering a cascade of molecular events that lead to physiological changes . The specific molecular targets and pathways include the activation of gene expression related to molting and metamorphosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Makisterone A 20,22-monoacetonide is unique due to its specific acetonide protection at positions 20 and 22, which imparts distinct chemical and biological properties. This modification enhances its stability and bioactivity compared to other ecdysteroids .

Properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(4R,5R)-5-[(2R)-3-hydroxy-2,3-dimethylbutyl]-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O7/c1-17(26(2,3)35)13-25-30(8,38-27(4,5)37-25)24-10-12-31(36)19-14-21(32)20-15-22(33)23(34)16-28(20,6)18(19)9-11-29(24,31)7/h14,17-18,20,22-25,33-36H,9-13,15-16H2,1-8H3/t17-,18+,20+,22-,23+,24+,25-,28-,29-,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIPVDOBTYKPCE-RTYUKWHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1C(OC(O1)(C)C)(C)C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]1[C@@](OC(O1)(C)C)(C)[C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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